Guaimesal

Description

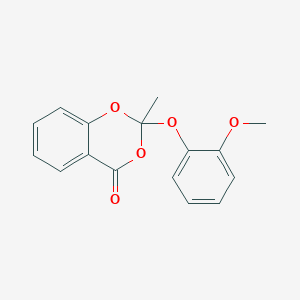

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVDIHULUCLEJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868622 |

Source

|

| Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81674-79-5 |

Source

|

| Record name | 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81674-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaimesal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIMESAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Guaimesal (Guacetisal)

Abstract

This compound, also known by its chemical name Guacetisal, is a synthetic compound derived from the esterification of acetylsalicylic acid and guaiacol. It functions as a dual-action therapeutic agent, possessing both anti-inflammatory and expectorant properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a robust methodology for its synthesis, and its pharmacological mechanism of action. The guide is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its characterization, therapeutic rationale, and analytical considerations.

Chemical Identity and Structure

This compound is systematically known as 2-methoxyphenyl 2-acetoxybenzoate . It is a singular chemical entity formed by an ester linkage between the carboxyl group of acetylsalicylic acid (aspirin) and the hydroxyl group of guaiacol.

-

IUPAC Name: (2-methoxyphenyl) 2-acetyloxybenzoate[1]

-

Synonyms: Guacetisal, Aspirin guaiacol ester, ASA-G, Broncaspin[2][3]

-

Molecular Formula: C₁₆H₁₄O₅[1]

-

Molecular Weight: 286.28 g/mol [1]

The chemical structure combines the key pharmacophores of its parent molecules, which is fundamental to its mechanism of action as a prodrug.

Caption: Chemical Structure of this compound (Guacetisal).

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic profile. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | - |

| Melting Point | 72 to 74.5 °C | [3][4] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. | - |

| pKa | No experimental data available. The molecule lacks strongly acidic or basic functional groups; the ester is susceptible to hydrolysis under acidic or basic conditions. | - |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, a robust and logical synthetic route involves the esterification of acetylsalicylic acid with guaiacol. A standard laboratory procedure would utilize the conversion of acetylsalicylic acid to its more reactive acyl chloride derivative, followed by reaction with guaiacol.

Rationale for Synthetic Strategy

Direct Fischer esterification between acetylsalicylic acid and guaiacol is challenging due to the reduced nucleophilicity of the phenolic hydroxyl group of guaiacol.[5] Activating the carboxylic acid is therefore essential for achieving a high yield. Conversion to acetylsalicyl chloride provides a highly electrophilic carbonyl carbon, which readily reacts with the phenoxide of guaiacol.

Proposed Experimental Protocol

Step 1: Synthesis of Acetylsalicyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetylsalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid acetylsalicylic acid.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield crude acetylsalicyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Esterification of Acetylsalicyl Chloride with Guaiacol

-

Dissolve guaiacol (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution and cool to 0 °C. The base acts as a scavenger for the HCl produced during the reaction.

-

Dissolve the crude acetylsalicyl chloride from Step 1 in anhydrous DCM and add it dropwise to the guaiacol solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

~1760-1770 cm⁻¹: A strong C=O stretching vibration for the phenyl acetate ester (from the aspirin moiety).

-

~1730-1740 cm⁻¹: A strong C=O stretching vibration for the phenyl benzoate ester (the newly formed ester bond).

-

~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1200-1250 cm⁻¹: C-O stretching for the ester groups and the methoxy group.

-

~2840 cm⁻¹: A weak C-H stretch for the methoxy (-OCH₃) group.

The absence of a broad O-H stretching band around 3000-3300 cm⁻¹ would confirm the complete esterification of the carboxylic acid group of aspirin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

~2.2-2.4 ppm (singlet, 3H): Protons of the acetyl methyl group (-OCOCH₃).

-

~3.8-3.9 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).

-

~6.9-8.2 ppm (multiplets, 8H): A complex region corresponding to the eight protons on the two substituted benzene rings. The specific chemical shifts and splitting patterns will depend on the electronic effects of the substituents. Protons ortho to the ester and acetyl groups are expected to be the most downfield.[6]

¹³C NMR:

-

~20-22 ppm: Carbon of the acetyl methyl group.

-

~55-56 ppm: Carbon of the methoxy group.

-

~120-155 ppm: Aromatic carbons. The carbons attached to oxygen (C-O) will be the most downfield in this region.

-

~162-165 ppm: Carbonyl carbon of the benzoate ester.

-

~168-170 ppm: Carbonyl carbon of the acetate ester.

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) at m/z = 286 would be expected. Key fragmentation patterns would likely involve the cleavage of the ester bonds:

-

Loss of the acetyl group (CH₃CO•, 43 Da) to give a fragment at m/z = 243.

-

Cleavage to form the acetylsalicyloyl cation (m/z = 163) and a guaiacol radical.

-

Cleavage to form the guaiacoxycarbonyl cation (m/z = 151) and an acetylsalicylate radical.

-

Further fragmentation of these primary ions would also be observed.

Chromatographic Analysis

While no direct methods for this compound are published, a validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method exists for the accurate determination of its active metabolite, acetylsalicylic acid (ASA), in human plasma.[5][7] This method involves extractive pentafluorobenzyl (PFB) esterification and analysis in negative-ion chemical ionization mode, demonstrating high sensitivity with a limit of quantitation of 200 pg/mL.[7]

Mechanism of Action

This compound acts as a prodrug that is hydrolyzed in vivo to release its two active components: acetylsalicylic acid (aspirin) and guaiacol.[5]

-

Hydrolysis: The ester linkages of this compound are susceptible to hydrolysis by esterase enzymes in the plasma and tissues, releasing aspirin and guaiacol into circulation.

-

Anti-inflammatory Action (Aspirin): The released aspirin exerts its well-established anti-inflammatory, analgesic, and antipyretic effects through the irreversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By acetylating a serine residue in the active site of these enzymes, aspirin blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.

-

Expectorant Action (Guaiacol): The released guaiacol component is believed to have expectorant properties. It is thought to increase the secretion of lower viscosity mucus in the respiratory tract, facilitating its removal through ciliary action and coughing.

Caption: Mechanism of action of this compound as a prodrug.

Therapeutic Applications

The dual mechanism of this compound makes it particularly suitable for the treatment of inflammatory diseases of the respiratory tract where both inflammation and mucus congestion are present. Clinical trials have investigated its use in elderly patients with such conditions.[3] It has been marketed under brand names like Broncaspin for the treatment of bronchial inflammatory disorders.[2] Its potential advantage lies in combining anti-inflammatory and expectorant effects in a single molecule, potentially simplifying treatment regimens.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68749, Guacetisal. Retrieved January 14, 2026 from [Link].

-

BioChemPartner (n.d.). Guacetisal Data Sheet. Retrieved January 14, 2026 from [Link].

-

Wikipedia (2025). Guacetisal. Retrieved January 14, 2026 from [Link].

-

Indian Journal of Chemistry (2004). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Retrieved January 14, 2026 from [Link].

- Tsikas, D., Tewes, K. S., Gutzki, F. M., Schwedhelm, E., Greipel, J., & Frölich, J. C. (1998). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound.

- Pulle, J. S., et al. (2015). Synthesis of Aryl Esters by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 5(06).

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001398). Retrieved January 14, 2026 from [Link].

-

Chemistry LibreTexts (2021). 13.1: Synthesis of Aspirin Lab Procedure. Retrieved January 14, 2026 from [Link].

-

MDPI (2018). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved January 14, 2026 from [Link].

-

Quora (2023). Is aspirin formed through esterification or something else?. Retrieved January 14, 2026 from [Link].

-

PubMed (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved January 14, 2026 from [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026 from [Link].

-

Chemistry LibreTexts (2024). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. Retrieved January 14, 2026 from [Link].

-

MDPI (2022). Rapid Quantitative Analysis of IR Absorption Spectra for Trace Gas Detection by Artificial Neural Networks Trained with Synthetic Data. Retrieved January 14, 2026 from [Link].

-

CAS Common Chemistry (n.d.). Guacetisal. Retrieved January 14, 2026 from [Link].

-

MDPI (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved January 14, 2026 from [Link].

-

Master Organic Chemistry (2022). 13-C NMR - How Many Signals. Retrieved January 14, 2026 from [Link].

-

PubMed (2020). Investigating discrepancies between experimental solid-state NMR and GIPAW calculation: NC-N 13C and OH⋯O 1H chemical shifts in pyridinium fumarates and their cocrystals. Retrieved January 14, 2026 from [Link].

-

PubMed (2025). Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides. Retrieved January 14, 2026 from [Link].

-

SlideShare (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 14, 2026 from [Link].

-

ResearchGate (2014). Infrared Spectra and Chemical Abundance of Methyl Propionate in Icy Astrochemical Conditions. Retrieved January 14, 2026 from [Link].

-

PubMed (2009). Infrared spectra prediction and potential energy surface studies of methylarsine and methylstibine. Retrieved January 14, 2026 from [Link].

-

DergiPark (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved January 14, 2026 from [Link].

-

YouTube (2023). Fragmentation in Mass Spectrometry. Retrieved January 14, 2026 from [Link].

-

ResearchGate (2017). The 1 H-NMR spectrum of the final product of ASA showing the resonances.... Retrieved January 14, 2026 from [Link].

-

Journal of the Chemical Society, Perkin Transactions 2 (1999). Predictions of 13C chemical shifts in carbocations. The use of scaled chemical shifts calculated using GIAO DFT methods. Retrieved January 14, 2026 from [Link].

-

PubMed (1998). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound. Retrieved January 14, 2026 from [Link].

-

University of Utah (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). Retrieved January 14, 2026 from [Link].

Sources

- 1. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. US5710296A - Process for preparing phenyl esters - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. iajpr.com [iajpr.com]

- 6. NMR Spectrum of Aspirin | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synonymy and Scientific Context of Guaimesal

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of scientific research and pharmaceutical development, ambiguity in chemical nomenclature can lead to significant setbacks, including incomplete literature reviews, flawed experimental replication, and regulatory hurdles. Guaimesal, a compound with valuable therapeutic properties, is identified in scientific literature and commercial products by a variety of names. This guide provides an in-depth exploration of this compound's synonyms, its core chemical identity, mechanism of action, and relevant analytical methodologies. By consolidating this information, we aim to equip researchers and drug development professionals with a clear and comprehensive understanding, ensuring accuracy and efficiency in their work.

Introduction: The Challenge of Chemical Nomenclature

A single chemical substance can be known by multiple names, including its systematic IUPAC name, common or trivial names, brand names, and various code designations.[1][2] This multiplicity arises from historical context, linguistic differences, and the distinct needs of chemists, pharmacologists, and regulatory bodies.[1] this compound is a prime example of a compound where a thorough understanding of its synonymy is crucial for comprehensive literature assessment and unambiguous scientific communication. This guide serves as a central repository for the nomenclature and technical background of this compound, acting as a critical reference for its study and application.

Core Chemical Identity of this compound

To navigate its synonymy, one must first ground their understanding in the core identity of this compound. It is a prodrug that, upon administration, releases acetylsalicylic acid (ASA) and guaiacol.[3]

-

Chemical Name: 2-(acetyloxy)benzoic acid 2-methoxyphenyl ester

-

CAS Registry Number®: 55482-89-8. The CAS RN® is a unique numerical identifier assigned by the Chemical Abstracts Service, which eliminates the ambiguity of chemical names.[1] It is a global standard for substance identification in scientific literature and regulatory databases.[1]

-

Molecular Formula: C₁₆H₁₄O₅

The relationship between these identifiers is crucial for database searching and substance registration.

Caption: Core Chemical Identifiers for this compound.

Comprehensive Synonym and Trade Name Compendium

This compound is documented under several names across scientific papers, patent literature, and pharmaceutical formularies. Recognizing these variants is essential for conducting exhaustive prior art and literature searches.

| Synonym/Trade Name | Context of Use & Remarks | Primary Active Moieties |

| Guacetisal | A very common synonym used interchangeably in pharmacological literature. | Acetylsalicylic Acid, Guaiacol |

| Guacetisalum | The Latinized form, often found in pharmacopeias and international regulatory documents.[4] | Acetylsalicylic Acid, Guaiacol |

| Acetylsalicylic acid guaiacol ester | A descriptive chemical name that clearly indicates its composition as an ester of aspirin and guaiacol.[4] | Acetylsalicylic Acid, Guaiacol |

| Benzoic acid, 2-(acetyloxy)-, 2-methoxyphenyl ester | A semi-systematic name often used in chemical indexing and databases.[4] | Acetylsalicylic Acid, Guaiacol |

| Broncaspin | A known trade or brand name for pharmaceutical preparations containing the compound.[4] | Acetylsalicylic Acid, Guaiacol |

Mechanism of Action: A Dual-Function Prodrug

This compound's therapeutic effects are a direct result of its hydrolysis into two active metabolites: acetylsalicylic acid (aspirin) and guaiacol.[5] This dual-action mechanism provides both anti-inflammatory/analgesic and expectorant properties.

-

Acetylsalicylic Acid (ASA) Pathway : Once released, ASA irreversibly inhibits cyclooxygenase (COX-1 and COX-2) enzymes.[6] This action blocks the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[6][7] The inhibition of thromboxane A2 in platelets also underlies its antiplatelet effect.[6]

-

Guaiacol Pathway : Guaiacol, chemically known as 2-methoxyphenol, acts as an expectorant.[8][9] It is believed to stimulate the mucous membranes of the respiratory tract, increasing the secretion of lower-viscosity fluid.[5][8] This helps to thin and loosen phlegm, making it easier to expel through coughing and clearing airway congestion.[5][8] Guaiacol may also possess mild antiseptic and local anesthetic properties.[8][9][10]

Caption: Dual-pathway mechanism of action for this compound.

Analytical Protocol: Quantification in Human Plasma

Accurate quantification of a drug and its metabolites is fundamental in pharmacokinetic studies. When studying this compound, it is often the released acetylsalicylic acid (ASA) that is measured. The following protocol outlines a validated method for determining ASA in human plasma using gas chromatography-tandem mass spectrometry (GC-MS-MS), a highly sensitive and specific technique.[3]

Objective: To accurately quantify acetylsalicylic acid (ASA) concentration in human plasma following oral administration of this compound.

Principle: ASA is extracted from a small plasma volume and derivatized to a more volatile form (pentafluorobenzyl ester) for analysis. A deuterated internal standard (d₃-ASA) is used to ensure high precision and accuracy by correcting for variations in extraction and injection.[3]

Step-by-Step Methodology

-

Sample Preparation:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard, O-[²H₃]-acetylsalicylic acid (d₃-ASA), to the plasma sample.

-

Vortex briefly to mix.

-

-

Extractive Esterification:

-

Add the esterifying agent (pentafluorobenzyl bromide) and an ion-pairing agent (tetrabutylammoniumhydrogen sulphate) to the sample.[3]

-

Rationale: This step, known as extractive alkylation, simultaneously extracts ASA from the aqueous plasma into an organic solvent and converts it into its pentafluorobenzyl (PFB) ester. This derivatization is critical as it makes the non-volatile ASA amenable to GC analysis.

-

Vortex vigorously to ensure complete reaction and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Analysis by GC-MS-MS:

-

Carefully transfer the organic layer containing the derivatized ASA-PFB and d₃-ASA-PFB to a GC vial.

-

Inject an aliquot into the GC-MS-MS system.

-

System Configuration:

-

Gas Chromatograph (GC): Separates the derivatized ASA from other matrix components based on boiling point and column interaction.

-

Tandem Mass Spectrometer (MS-MS): Operates in negative-ion chemical ionization (NICI) mode for high sensitivity.[3] It first selects the molecular ion of the derivatized compound (MS1), fragments it, and then detects a specific fragment ion (MS2). This two-stage filtering provides exceptional specificity.

-

-

-

Quantification:

-

Monitor the specific ion transitions for both ASA-PFB and the internal standard d₃-ASA-PFB.

-

Calculate the ratio of the peak area of ASA-PFB to the peak area of d₃-ASA-PFB.

-

Determine the concentration of ASA in the original plasma sample by comparing this ratio to a standard curve prepared with known concentrations of ASA.

-

Caption: Workflow for GC-MS-MS quantification of ASA from plasma.

Conclusion

A thorough and precise understanding of chemical nomenclature is indispensable for the modern researcher. For a compound like this compound, recognizing its synonyms—Guacetisal, Broncaspin, and its descriptive chemical names—is the first step to unlocking a complete profile from the vast body of scientific literature. This guide has established the unambiguous identity of this compound through its CAS Registry Number, detailed its dual-pathway mechanism of action, and provided a framework for its analytical quantification. By bridging these critical knowledge areas, this document aims to empower scientists and developers to proceed with confidence and accuracy in their research and development endeavors involving this versatile therapeutic agent.

References

- Patsnap Synapse. (2024). What is the mechanism of this compound?

- Patsnap Synapse. (2024). What is the mechanism of Guacetisal?

- Patsnap Synapse. (2024). What is Guaiacol used for?

- MedPath. (n.d.). Guaiacol.

- CAS Common Chemistry. (n.d.). Guacetisal.

- Patsnap Synapse. (2024). What are the side effects of Guaiacol?

- Wikipedia. (2023). Guaiacol.

- Drug Central. (n.d.). guaiacol.

- PubMed. (1998). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound.

- Wikipedia. (n.d.). Mechanism of action of aspirin.

- CAS.org. (n.d.). CAS Registry.

- National Institutes of Health (NIH). (2017). Aspirin: The Mechanism of Action Revisited in the Context of Pregnancy Complications.

- CAS. (n.d.). Naming and Indexing of Chemical Substances for Chemical AbstractsTM.

Sources

- 1. CAS REGISTRY | CAS [cas.org]

- 2. web.cas.org [web.cas.org]

- 3. Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. What is the mechanism of Guacetisal? [synapse.patsnap.com]

- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 7. Aspirin: The Mechanism of Action Revisited in the Context of Pregnancy Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Guaiacol used for? [synapse.patsnap.com]

- 9. Guaiacol - Wikipedia [en.wikipedia.org]

- 10. trial.medpath.com [trial.medpath.com]

Guaimesal: A Prodrug Strategy to Mitigate the Gastrointestinal Toxicity of Acetylsalicylic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetylsalicylic acid (ASA), or aspirin, is a cornerstone of therapy for pain, inflammation, and cardiovascular disease prevention. Its clinical utility, however, is significantly hampered by a high incidence of gastrointestinal (GI) side effects, primarily driven by the local irritation caused by its free carboxylic acid group.[1] Prodrug strategies, which mask this functional group until after systemic absorption, represent a promising approach to improve aspirin's safety profile. This technical guide provides a comprehensive overview of Guaimesal, an ester-based prodrug of acetylsalicylic acid. We will explore its chemical rationale, mechanism of bioactivation, pharmacokinetic profile, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of prodrug design to overcome the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The Aspirin Dilemma: Efficacy vs. Gastrointestinal Safety

Aspirin's mechanism of action involves the irreversible inactivation of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins and thromboxanes.[2] This action underlies its therapeutic effects but also contributes to its primary adverse effect: gastrointestinal toxicity. The GI damage is a two-fold problem:

-

Systemic Effect: Inhibition of COX-1 in the gastric mucosa reduces the synthesis of protective prostaglandins, making the stomach lining more vulnerable to acid-induced damage.[1]

-

Local Effect: The free carboxylic acid moiety of the aspirin molecule causes direct irritation and damage to the gastric mucosal cells upon contact.[1]

While strategies like enteric coatings have been developed, they do not fully eliminate the risk of GI complications and can lead to variable absorption.[3][4] This has driven the search for "true" aspirin prodrugs—molecules that are inactive in the GI tract and release active ASA only after absorption into the systemic circulation.[1][5]

This compound: A Chemically Logical Prodrug Candidate

This compound is the ester formed between acetylsalicylic acid and guaiacol (2-methoxyphenol). This chemical modification directly addresses the "local effect" problem by masking the free carboxylic acid group responsible for direct mucosal irritation.

Chemical and Physicochemical Profile

The esterification of ASA with guaiacol fundamentally alters its properties in a way that is advantageous for oral administration.

| Property | Acetylsalicylic Acid (Aspirin) | This compound | Rationale for Prodrug Design |

| Chemical Structure | Contains a free carboxylic acid | Carboxylic acid is masked as an ester | The absence of a free acidic group is hypothesized to reduce direct contact-related irritation of the gastric mucosa. |

| Molecular Weight | 180.16 g/mol | 286.29 g/mol | Increased molecular weight and lipophilicity may alter absorption kinetics. |

| Water Solubility | Sparingly soluble | Expected to be less soluble in water | Lower aqueous solubility can be a factor in formulation design. |

| Primary Active Moiety | Acetylsalicylic Acid | Acetylsalicylic Acid (upon hydrolysis) | The core therapeutic agent remains the same, ensuring the well-understood pharmacological effects of aspirin are retained post-activation. |

Mechanism of Action: A Two-Stage Process

The therapeutic action of this compound is entirely dependent on its conversion to its active components. This bioactivation is a critical step that defines its function as a prodrug.

In Vivo Hydrolysis

After oral administration, this compound is designed to pass through the stomach largely intact, thereby avoiding local irritation. Upon absorption into the systemic circulation, it is exposed to plasma esterases which catalyze the hydrolysis of the ester bond.[5] This enzymatic cleavage releases acetylsalicylic acid and guaiacol.

Caption: Rationale for reduced gastric irritation with this compound.

Experimental Protocols for Preclinical and Clinical Research

Validating the properties of a prodrug like this compound requires robust and reproducible experimental methodologies. The following protocols provide a framework for key in vitro and in vivo studies.

Protocol 1: Synthesis of this compound (Laboratory Scale)

Causality: This protocol describes a standard esterification reaction. The use of a carbodiimide coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine) is a common and efficient method for forming ester bonds from a carboxylic acid and an alcohol under mild conditions, preventing degradation of the acetyl group on ASA.

-

Reactant Preparation: In a round-bottom flask, dissolve acetylsalicylic acid (1.0 eq) and guaiacol (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution.

-

Coupling Agent: Cool the flask in an ice bath (0°C). Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture with continuous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purification: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography (silica gel) to obtain pure this compound. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Hydrolysis and Stability Study

Trustworthiness: This protocol establishes the prodrug's stability in environments mimicking the GI tract. A self-validating system would include control samples of ASA to measure its degradation under the same conditions and ensure the analytical method is stable over the course of the experiment.

-

Media Preparation: Prepare simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).

-

Incubation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol). Spike a known concentration of the this compound stock into separate vials of SGF and SIF. Also, prepare parallel vials containing standard ASA for comparison.

-

Time-Course Sampling: Place the vials in a shaking water bath at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

-

Reaction Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding a strong acid or base (depending on the sample) and/or by placing it on ice.

-

Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound) and the appearance of its hydrolysis products (ASA and salicylic acid). [6]6. Data Interpretation: Calculate the hydrolysis rate constant (k) and the half-life (t½) of this compound in each medium. A significantly slower hydrolysis rate in SGF compared to SIF or plasma would support the prodrug's design. [7]

Protocol 3: Quantification of ASA in Plasma via GC-MS/MS

Authoritative Grounding: This protocol is based on a validated method published by Tsikas et al. for the determination of ASA in human plasma following this compound administration. [8]This methodology provides the high sensitivity and specificity required for pharmacokinetic studies.

-

Sample Collection: Collect blood samples at timed intervals into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of ASA. Centrifuge to separate plasma.

-

Internal Standard: To a 100 µL plasma aliquot, add an internal standard, such as O-[2H3]-acetylsalicylic acid (d3-ASA), to account for variability during sample preparation and analysis.

-

Extractive Derivatization: Perform an extractive pentafluorobenzyl (PFB) esterification. Add PFB bromide and an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate) to the plasma sample. This step derivatizes the carboxylic acid group, making the molecule suitable for GC analysis.

-

Extraction: Extract the derivatized analytes into an organic solvent. Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

-

GC-MS/MS Analysis: Analyze the sample using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). Operate the mass spectrometer in the negative-ion chemical ionization (NICI) mode for high sensitivity.

-

Quantification: Monitor specific parent-to-daughter ion transitions for both ASA-PFB and d3-ASA-PFB. Construct a calibration curve and determine the concentration of ASA in the original plasma sample. The limit of quantitation for this method has been reported to be as low as 200 pg/mL. [8]

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion and Future Directions

This compound represents a well-designed prodrug of acetylsalicylic acid, effectively masking the carboxylic acid group to circumvent the mechanism of direct gastric mucosal injury. Its successful hydrolysis in vivo to release the active drug has been demonstrated, confirming its viability as an alternative delivery system for ASA. The dual-action potential, stemming from the release of both ASA and the pharmacologically active guaiacol, warrants further investigation.

Future research should focus on large-scale clinical trials to definitively compare the gastrointestinal safety and overall therapeutic efficacy of this compound against both plain and enteric-coated aspirin. Furthermore, exploring the synergistic anti-inflammatory and analgesic effects of the ASA and guaiacol combination could open new therapeutic avenues for this promising compound.

References

-

Willetts, S., & Foley, D. W. (n.d.). Aspirin Prodrug Review. Medicines Discovery Institute, Cardiff University. Retrieved from [Link]

-

Anand, B. S., & Romero, P. L. (2012). Evaluation of the in vivo anti-inflammatory and analgesic activity of a highly water-soluble aspirin conjugate. Basic & Clinical Pharmacology & Toxicology, 111(5), 323-327. Retrieved from [Link]

-

Tsikas, D., Tewes, K. S., Gutzki, F. M., Schwedhelm, E., Greipel, J., & Frölich, J. C. (1998). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound. Journal of Chromatography B: Biomedical Sciences and Applications, 709(1), 79-88. Retrieved from [Link]

-

Lems, W. F., & Brouwer, B. A. (2003). Strategies to reduce the GI risks of antiplatelet therapy. Current Opinion in Rheumatology, 15(3), 231-237. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]

-

Dr. Oracle. (2025). How can aspirin's gastric effects be managed? Retrieved from [Link]

-

Tsikas, D., et al. (1998). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound. Semantic Scholar. Retrieved from [Link]

-

Sliva, J., Dolezal, T., Sykora, D., Vosmanska, M., & Krsiak, M. (2009). Guaifenesin enhances the analgesic potency of ibuprofen, nimesulide and celecoxib in mice. Neuro endocrinology letters, 30(3), 352-356. Retrieved from [Link]

-

Slíva, J., Doležal, T., & Kršiak, M. (2009). Guaifenesin enhances the analgesic potency of ibuprofen, nimesulide and celecoxib in mice. Semantic Scholar. Retrieved from [Link]

-

Lanza, F. L. (2001). Current approaches to reducing gastrointestinal toxicity of low-dose aspirin. The American journal of managed care, 7(15 Suppl), S499-504. Retrieved from [Link]

-

Scheiman, J. M. (2012). Prevention of damage induced by aspirin in the GI tract. Best practice & research. Clinical gastroenterology, 26(2), 153-162. Retrieved from [Link]

-

Sliva, J., et al. (2009). Guaifenesin enhances the analgesic potency of ibuprofen, nimesulide and celecoxib in mice. ResearchGate. Retrieved from [Link]

-

University of Missouri–St. Louis. (2012). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Retrieved from [Link]

-

Grossi, V., et al. (2023). Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review. Journal of Clinical Medicine, 12(6), 2408. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Chemical stability – Knowledge and References. Retrieved from [Link]

-

Jevtic, D., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(14), 5396. Retrieved from [Link]

-

Singh, S., et al. (2022). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Molecules, 27(21), 7434. Retrieved from [Link]

-

Needs, C. J., & Brooks, P. M. (1985). Clinical pharmacokinetics of the salicylates. Clinical pharmacokinetics, 10(2), 164-177. Retrieved from [Link]

-

Tsikas, D., et al. (1998). Gas chromatographic–tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound. Sci-Hub. Retrieved from [Link]

-

Kimmey, M. B. (2002). Gastrointestinal safety of low-dose aspirin. The American journal of managed care, 8(22 Suppl), S701-S708. Retrieved from [Link]

-

Lanas, A., et al. (2011). Short-term acetylsalicylic acid (aspirin) use for pain, fever, or colds—gastrointestinal adverse effects: a meta-analysis of randomized clinical trials. Drugs in R&D, 11(3), 277-288. Retrieved from [Link]

-

Cham, B. E., et al. (1980). Measurement and pharmacokinetics of acetylsalicylic acid by a novel high performance liquid chromatographic assay. Therapeutic drug monitoring, 2(4), 365-372. Retrieved from [Link]

-

Zhou, J., et al. (2020). Effects of aspirin on the gastrointestinal tract: Pros vs. cons. Semantic Scholar. Retrieved from [Link]

-

Voelker, M., & Hammer, M. (2012). Comparison of gastrointestinal adverse events between fast release tablets and regular acetylsalicylic acid (aspirin) galenics after short-term use: a meta-analysis of randomized clinical trials. Clinical therapeutics, 34(1), 195-203. Retrieved from [Link]

- CN101619017A - Method for synthesizing guaiacol - Google Patents. (n.d.).

-

Gandeepan, P., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Organic letters, 17(18), 4432-4435. Retrieved from [Link]

-

NileRed. (2014, April 24). How to Convert Aspirin to Salicylic Acid (Base Hydrolysis Method) [Video]. YouTube. Retrieved from [Link]

-

Diaba, F., et al. (2015). Study of hydrolysis of acetylsalicylic acid. Journal of Chemical and Pharmaceutical Research, 7(12), 856-860. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, December 27). Synthesis of salicylic acid from wintergreen oil [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved from [Link]

-

Piatkowska-Chabuda, E., et al. (2012). Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by isocratic high-pressure liquid chromatography with post-column hydrolysis and fluorescence detection. Luminescence, 27(6), 469-473. Retrieved from [Link]

- CN105503663A - Guaiacol intermediate and preparation method thereof - Google Patents. (n.d.).

-

Bailey, J. M., et al. (2015). Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450. Drug metabolism and disposition, 43(10), 1546-1554. Retrieved from [Link]

-

Gil, S., et al. (2014). Discovery of a "True" Aspirin Prodrug. Journal of medicinal chemistry, 57(23), 10020-10029. Retrieved from [Link]

- CN1944367A - Synthetic method for guaiacol - Google Patents. (n.d.).

-

Schörgenhofer, C., et al. (2014). Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers. BMC pharmacology & toxicology, 15, 19. Retrieved from [Link]

-

Salami, M., et al. (2018). A method of GC-MS analysis of serum metabolites. Journal of Paramedical Sciences, 9(2). Retrieved from [Link]

-

Mennickent, S., et al. (2002). [Study of the chemical stability of acetylsalicylic acid tablets during storage in pharmacies of Concepción, Chile]. Revista medica de Chile, 130(4), 409-415. Retrieved from [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacological Efficacy and Gastrointestinal Safety of Different Aspirin Formulations for Cardiovascular Prevention: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a "true" aspirin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by isocratic high-pressure liquid chromatography with post-column hydrolysis and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protmed.uoradea.ro [protmed.uoradea.ro]

- 8. Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Guaimesal

An In-depth Technical Guide to the Pharmacological Profile of Guaimesal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pharmaceutical agent engineered to provide a dual therapeutic action for the management of respiratory conditions. As a chemical entity combining guaiacol and acetylsalicylic acid, it functions as a prodrug, delivering both mucolytic/expectorant and anti-inflammatory/analgesic effects. This guide provides a comprehensive analysis of the pharmacological profile of this compound, delving into its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its evaluation. We will explore the molecular mechanisms underpinning its dual action, its metabolic fate within the body, and its clinical applications, offering a technical resource for the scientific community.

Introduction: A Dual-Action Therapeutic Agent

This compound is a compound that merges the properties of an expectorant, guaiacol (a metabolite of guaifenesin), and an anti-inflammatory agent, acetylsalicylic acid (aspirin).[1][2] It is chemically structured as the 2-(2-methoxyphenoxy)ethyl ester of acetylsalicylic acid. This design allows it to act as a prodrug, which, upon administration, is metabolized into its active components: guaiacol and salicylic acid.[2][3] This dual nature makes this compound a valuable therapeutic option for respiratory ailments characterized by both inflammation and excessive mucus production, such as chronic bronchitis and other respiratory tract infections.[1][4] The core therapeutic strategy of this compound is to simultaneously alleviate symptoms of congestion by modifying mucus properties while reducing the underlying inflammation and associated pain.[1]

Pharmacodynamic Profile: A Bifunctional Mechanism of Action

The therapeutic efficacy of this compound is rooted in the distinct yet complementary actions of its primary metabolites.

Anti-inflammatory and Analgesic Effects: COX Enzyme Inhibition

Upon metabolic cleavage, the released salicylic acid component exerts potent anti-inflammatory, analgesic, and antipyretic effects.[1] The principal mechanism for these actions is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5]

-

COX Inhibition: Salicylic acid acetylates a serine residue within the active site of the COX enzymes.[5] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes (like TXA2).[5][6]

-

Reduction of Inflammation and Pain: Prostaglandins are key mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors (pain receptors) to other stimuli.[5][6] By inhibiting prostaglandin synthesis, this compound effectively reduces the inflammatory cascade, alleviates pain, and can reduce fever.[1][2]

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound's Salicylate Metabolite.

Mucolytic and Expectorant Effects: Enhancing Mucus Clearance

The guaiacol moiety, a known metabolite of the expectorant guaifenesin, is responsible for the mucoactive properties of this compound.[2][7] Its mechanism is multifaceted, aiming to improve the clearance of bronchial secretions.

-

Reduced Mucus Viscosity: Guaifenesin and its metabolites are thought to work by increasing the output of respiratory tract fluid, which hydrates and thins the bronchial secretions. This reduces the viscosity and adhesiveness of mucus.[1][7]

-

Enhanced Ciliary Action: With thinner, less tenacious mucus, the cilia lining the airways can more effectively propel secretions upward, facilitating their removal through coughing.[1]

-

MUC5AC Regulation: Studies on differentiated human airway epithelial cells have shown that guaifenesin can significantly decrease the cellular content and secretion of MUC5AC, a major gel-forming mucin implicated in mucus hypersecretion.[8] This action directly targets the source of mucus overproduction.

-

Mild Anesthetic Effect: An additional mechanism involves a mild local anesthetic effect on the mucous membranes of the respiratory tract, which can help reduce the irritation and discomfort associated with persistent coughing.[1]

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

As a prodrug, the pharmacokinetic profile of this compound is defined by the absorption of the parent compound and the subsequent disposition of its active metabolites.[9] The study of pharmacokinetics is crucial for understanding a drug's journey through the body, influencing its efficacy and safety.[10][11][12]

-

Absorption: Following oral administration, this compound is absorbed from the gastrointestinal tract. Studies in rats indicate that the parent compound is unstable in the GI tract.[9]

-

Distribution: After absorption and metabolism, the primary metabolites, salicylic acid and guaiacol salicylate, are distributed throughout the body. A study in rats showed high concentrations of salicylic acid in muscle, with moderate levels in the spleen, kidney, lung, plasma, heart, and liver, and low levels in the brain.[9] Guaiacol salicylate concentrations were generally low in plasma and organs.[9]

-

Metabolism: this compound is hydrolyzed in the body to release salicylic acid and guaiacol, its active components.[2][9] This biotransformation is the key step that activates its dual pharmacological functions. The liver is a primary site for drug metabolism.[13][14]

Caption: Metabolic activation pathway of the this compound prodrug.

-

Excretion: The metabolites of this compound are eliminated from the body primarily through the kidneys. In a rat study, 10.9% of the total salicylic acid from the administered dose was excreted in the urine within 24 hours, with a minor amount (0.41%) found in the feces.[9]

Pharmacokinetic Parameters

Quantitative analysis in animal models provides key insights into the disposition of this compound's metabolites. The following table summarizes the pharmacokinetic parameters of salicylic acid following oral administration of this compound to rats.[9]

| Parameter | Symbol | Value | Unit | Description |

| Absorption Half-Life | t½ka | 1.25 | hours | Time for 50% of the drug to be absorbed. |

| Elimination Half-Life | t½ke | 3.28 | hours | Time for the plasma concentration to decrease by 50%. |

| Absorption Rate Constant | ka | 0.5554 | h⁻¹ | Rate at which the drug enters systemic circulation. |

| Elimination Rate Constant | ke | 0.2111 | h⁻¹ | Rate at which the drug is cleared from the body. |

| Time to Max Concentration | Tmax | 3.02 | hours | Time to reach the peak plasma concentration. |

| Maximum Concentration | Cmax | 331.46 | µg/mL | The peak plasma concentration achieved. |

| Area Under the Curve | AUC | 2832.93 | µg·h/mL | Total drug exposure over time. |

Table 1: Pharmacokinetic parameters of salicylic acid after oral administration of this compound (GASL) in rats. Data sourced from Zhongguo Yao Li Xue Bao (1991).[9]

Key Experimental Protocols

The pharmacological profile of this compound is elucidated through a series of standardized preclinical and analytical methodologies.

Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This widely used model assesses the anti-inflammatory properties of NSAIDs like the salicylate metabolite of this compound.

Objective: To quantify the ability of this compound to inhibit acute local inflammation.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are fasted overnight and divided into groups (n=6): Control (vehicle), Positive Control (e.g., Aspirin), and Test (this compound at various doses).

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The test compound (this compound), positive control, or vehicle is administered orally (p.o.).

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol: Quantification of Acetylsalicylic Acid in Plasma (GC-MS-MS)

This protocol describes a validated method for accurately measuring the concentration of acetylsalicylic acid (ASA), a key metabolite, in human plasma.[3]

Objective: To determine the plasma concentration of ASA following oral administration of this compound.

Methodology:

-

Sample Collection: Collect blood samples in heparinized tubes at predetermined time points after drug administration. Centrifuge immediately at 4°C to separate plasma.

-

Internal Standard: Add a known amount of a deuterated internal standard (e.g., O-[²H₃]-acetylsalicylic acid) to a 100-µL aliquot of plasma.

-

Extraction and Derivatization: Perform extractive pentafluorobenzyl (PFB) esterification. Use PFB bromide as the esterifying agent and tetrabutylammonium hydrogen sulphate as an ion-pairing agent. This step enhances the volatility and detection sensitivity of ASA.

-

GC-MS-MS Analysis:

-

Injection: Inject the derivatized sample into a gas chromatograph (GC) equipped with a suitable capillary column for separation.

-

Ionization: Use negative-ion chemical ionization (NICI) mode, which is highly sensitive for electrophilic compounds like the PFB ester of ASA.

-

Detection: Analyze using a tandem mass spectrometer (MS-MS) set to monitor specific parent-to-daughter ion transitions for both ASA and the internal standard, ensuring high selectivity and accuracy.

-

-

Quantification: Construct a calibration curve using standards of known ASA concentrations. Calculate the concentration of ASA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantitation for this method has been reported as low as 200 pg/mL.[3]

Clinical Efficacy and Therapeutic Applications

This compound is indicated for the treatment of respiratory conditions where both inflammation and mucus congestion are present.[1] Its dual-action profile makes it particularly effective for:

-

Acute and Chronic Bronchitis: It helps clear mucus and reduce airway inflammation.[2][4]

-

Upper Respiratory Tract Infections (URTIs): Alleviates symptoms of the common cold, such as wet cough and chest congestion.[4]

-

Pharyngitis and other inflammatory respiratory conditions: Provides symptomatic relief from pain and inflammation.[2]

The guaifenesin component is the only expectorant legally marketed over-the-counter (OTC) in the US for loosening phlegm and thinning bronchial secretions.[4]

Safety and Toxicology Profile

This compound is generally considered well-tolerated.[2] The potential adverse effects are largely predictable based on the profiles of its constituent metabolites.

-

Gastrointestinal Effects: As with other NSAIDs, the salicylate component can cause gastrointestinal discomfort, such as nausea or mild stomach pain, due to the inhibition of protective prostaglandins in the gastric mucosa.[2] The prodrug design, however, may mitigate some of the direct gastric irritation associated with oral aspirin.

-

General Safety: The safety profiles of both aspirin and guaifenesin are well-established through decades of clinical use.[4][15] Guaifenesin has a favorable safety and tolerability profile in both adult and pediatric populations.[4]

Conclusion

This compound represents a rational pharmacological approach to treating complex respiratory diseases. By functioning as a prodrug that delivers both an anti-inflammatory agent (salicylic acid) and a mucoactive agent (guaiacol), it addresses multiple pathological facets of respiratory inflammation and congestion simultaneously. Its mechanism involves the well-understood inhibition of COX enzymes and the modulation of mucus rheology and secretion. With a predictable pharmacokinetic profile and a well-established safety record for its components, this compound stands as a significant and effective therapeutic tool for researchers and clinicians in the management of respiratory tract diseases.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Guacetisal?

- Vertex AI Search. (2024, November 4). Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs.

- PubMed. (2012). Evaluation of the in vivo anti-inflammatory and analgesic activity of a highly water-soluble aspirin conjugate. Basic & Clinical Pharmacology & Toxicology.

- Longdom Publishing. (2024). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Journal of Applied Pharmacy.

- Tsikas, D., Tewes, K. S., Gutzki, F. M., Schwedhelm, E., Greipel, J., & Frölich, J. C. (1998). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound. Journal of Chromatography B: Biomedical Sciences and Applications, 709(1), 79–88.

- Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. Journal of clinical pharmacology, 57(10), 1279-1288.

- David S. (2024). Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmacokinetics and Experimental Therapeutics, 8, 271.

- Neskhome, J. (2024). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Journal of Applied Pharmacy, 16, 413.

- Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31.

- Sci-Hub. (1998). Gas chromatographic–tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound. Journal of Chromatography B: Biomedical Sciences and Applications.

- ResearchGate. (n.d.). Putative effects of guaifenesin on mucus in chronic or acute....

- Hilaris Publisher. (2022, December 27). Pharmacokinetics: Understanding Drug Absorption, Distribution, Metabolism and Excretion.

- Ke, N., et al. (2012). Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells. American journal of respiratory cell and molecular biology, 47(4), 525–531.

- Wikipedia. (n.d.). Mechanism of action of aspirin.

- Wang, B. X., et al. (1991). [The physiologic disposition and pharmacokinetics of guaiacol acetylsalicylate in rats]. Zhongguo Yao Li Xue Bao, 12(4), 361-364.

- Cazzola, M., et al. (2019). Mucoactive Agents in the Therapy of Upper Respiratory Airways Infections: Fair to Describe Them Just as Mucoactive? Clinical drug investigation, 39(2), 113–124.

- Vane, J. R. (2000). Prostaglandins and the mechanism of analgesia produced by aspirin-like drugs. British journal of pharmacology, 129 Suppl 1, S12–S21.

- Fijałkowski, Ł., et al. (2022). Acetylsalicylic Acid–Primus Inter Pares in Pharmacology. Molecules, 27(23), 8412.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Guacetisal? [synapse.patsnap.com]

- 3. Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 6. Prostaglandins and the mechanism of analgesia produced by aspirin-like drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The physiologic disposition and pharmacokinetics of guaiacol acetylsalicylate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. longdom.org [longdom.org]

- 12. omicsonline.org [omicsonline.org]

- 13. longdom.org [longdom.org]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. mdpi.com [mdpi.com]

The Dual-Action Expectorant: A Technical Guide to the Guaiacolic Ester of Acetylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Synthesis for a Synergistic Respiratory Therapy

In the landscape of respiratory therapeutics, the management of productive cough and underlying inflammation remains a cornerstone of treatment for a multitude of acute and chronic conditions. The guaiacolic ester of acetylsalicylic acid, also known as guacetisal, represents a compelling pharmacological approach, integrating two distinct mechanisms of action into a single molecule. This innovative compound is a prodrug, designed to be hydrolyzed in the body to release its two active metabolites: guaiacol and salicylic acid. This unique design offers the potential for a synergistic effect, simultaneously addressing both mucus clearance and inflammation in the respiratory tract.

This in-depth technical guide will provide a comprehensive overview of the expectorant and anti-inflammatory properties of the guaiacolic ester of acetylsalicylic acid. We will delve into its dual mechanism of action, supported by preclinical and clinical evidence, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapies for respiratory diseases characterized by mucus hypersecretion and inflammation.

The Dual Mechanism of Action: A Tale of Two Metabolites

Upon oral administration, the guaiacolic ester of acetylsalicylic acid is metabolized, releasing guaiacol and salicylic acid. These two moieties exert distinct yet complementary effects on the respiratory system.

The Expectorant Power of Guaiacol

Guaiacol, a well-established expectorant, is primarily responsible for the mucokinetic effects of the parent compound. Its mechanism of action is believed to involve several pathways:

-

Stimulation of Mucous Membranes: Guaiacol is thought to act as a mild irritant to the gastric mucosa, which reflexively increases the secretion of fluids in the respiratory tract.[1] This increased hydration of bronchial secretions is a key factor in reducing mucus viscosity.

-

Direct Action on Submucosal Glands: Preclinical studies suggest that guaiacol and its derivatives can directly stimulate the secretory activity of tracheal submucosal glands.[2] This leads to an increased discharge of mucus, contributing to its clearance from the airways.[2]

-

Alteration of Mucus Properties: By increasing the water content of mucus, guaiacol effectively thins the sputum, making it less tenacious and easier to expel through coughing.[1][3]

The Anti-Inflammatory Efficacy of Salicylic Acid

The second active metabolite, salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that targets the underlying inflammation often associated with respiratory conditions. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

-

Inhibition of Prostaglandin Synthesis: Salicylic acid, derived from the hydrolysis of the acetylsalicylate portion of the molecule, inhibits both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] By blocking prostaglandin synthesis, salicylic acid helps to reduce airway inflammation, which can in turn decrease mucus production and bronchoconstriction.

The combined action of guaiacol's expectorant properties and salicylic acid's anti-inflammatory effects provides a dual-pronged approach to managing productive cough and its underlying causes.

Metabolism and Pharmacokinetics: From Prodrug to Active Moieties

The guaiacolic ester of acetylsalicylic acid is designed for efficient oral absorption and subsequent hydrolysis into its active components. While specific human pharmacokinetic data for the ester itself is limited, the disposition of its metabolites, guaiacol and salicylic acid, is well-characterized.

A study in rats demonstrated that after oral administration, guaiacol acetylsalicylate is unstable in the gastrointestinal tract and is metabolized to guaiacol salicylate and salicylic acid, which are then found in the plasma.[5] The plasma concentration of salicylic acid was found to be significantly higher than that of guaiacol salicylate.[5]

The pharmacokinetic parameters for salicylic acid after oral administration of guaiacol acetylsalicylate in rats are summarized in the table below.

| Parameter | Value | Unit |

| T1/2ka (Absorption half-life) | 1.25 | h |

| T1/2ke (Elimination half-life) | 3.28 | h |

| Ka (Absorption rate constant) | 0.5554 | h-1 |

| Ke (Elimination rate constant) | 0.2111 | h-1 |

| Tmax (Time to maximum concentration) | 3.02 | h |

| Cmax (Maximum concentration) | 331.46 | µg/mL |

| AUC (Area under the curve) | 2832.93 | µg/mL·h |

| Data from a study in rats.[5] |

These findings suggest that the guaiacolic ester of acetylsalicylic acid is effectively absorbed and metabolized, leading to systemic exposure to its active components.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of the guaiacolic ester of acetylsalicylic acid and the proposed mechanism of action of its metabolites.

Caption: Metabolic pathway of the guaiacolic ester of acetylsalicylic acid.

Caption: Proposed mechanism of guaiacol's expectorant action.

Caption: Mechanism of COX inhibition by salicylic acid.

Clinical Evidence: Efficacy in Respiratory Conditions

A controlled clinical study comparing guacetisal to bromhexine in patients with chronic bronchitis found it to have "considerable therapeutic effectiveness," sometimes superior to the control drug, in improving general symptomatology and respiratory system parameters.[6] The study noted early and lasting reductions in temperature, heart frequency, dyspnea, and the intensity and number of coughing attacks.[6] Furthermore, it led to an appreciable improvement in thoracic objectivity and X-ray pictures, with variations in respiratory functional parameters suggesting an improvement in bronchial permeability and gas exchange.[6]

Other clinical trials in patients with chronic obstructive bronchopneumopathy and chronic asthmatic bronchitis reported marked improvements in subjective and objective symptoms, as well as in respiratory function indices.[7][8] The drug was noted to have good fluidifying and expectorant properties, with an initial increase in bronchial secretions followed by a progressive decrease towards the end of treatment.[7] These studies also highlighted the good local and general tolerance of guacetisal.[8][9]

Experimental Protocols for Evaluation

For researchers interested in investigating the expectorant and anti-inflammatory properties of the guaiacolic ester of acetylsalicylic acid, the following experimental protocols provide a framework for in-vitro and in-vivo evaluation.

In-Vitro Assessment of Expectorant Properties: Sputum Viscosity Measurement

Objective: To determine the effect of the compound on the viscoelastic properties of sputum.

Methodology: Oscillatory Rheometry

-

Sputum Collection: Collect spontaneous or induced sputum samples from patients with chronic bronchitis or other muco-obstructive diseases.

-

Sample Preparation: Allow the sputum to liquefy at room temperature for 30 minutes. Gently mix the sample to ensure homogeneity.

-

Rheometer Setup: Use a cone-plate rheometer equipped with a solvent trap to prevent dehydration of the sample. Set the temperature to 37°C.

-

Amplitude Sweep: Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) of the sample.

-

Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., 0.1 to 10 Hz) to measure the storage modulus (G') and loss modulus (G'').

-

Data Analysis: Analyze the changes in G' and G'' after incubation with different concentrations of the test compound (or its metabolites) compared to a vehicle control. A decrease in G' and G'' indicates a reduction in sputum viscoelasticity.

In-Vivo Assessment of Mucociliary Clearance

Objective: To evaluate the effect of the compound on the rate of mucus transport in the airways.

Methodology: Saccharin Test

-

Subject Preparation: Have the subject sit in a comfortable, upright position in a well-ventilated room.

-

Saccharin Particle Placement: Place a small saccharin particle (approximately 0.5 mm in diameter) on the anterior part of the inferior turbinate of one nostril, under direct vision.

-

Time Measurement: Start a stopwatch immediately after placing the particle. Instruct the subject to remain seated, breathe normally, and avoid sniffing, coughing, or sneezing.

-

Endpoint: Record the time it takes for the subject to first perceive a sweet taste. This is the saccharin transit time (STT).

-

Data Analysis: Compare the STT before and after administration of the test compound or placebo. A shorter STT indicates an increased mucociliary clearance rate.

Future Directions and Conclusion

The guaiacolic ester of acetylsalicylic acid presents a promising, dual-action therapeutic strategy for the management of respiratory conditions characterized by both mucus hypersecretion and inflammation. Its unique prodrug design allows for the targeted delivery of two active metabolites with complementary mechanisms of action. While early clinical data suggests efficacy and good tolerability, there is a clear need for modern, rigorous clinical trials to quantify its therapeutic benefits using contemporary outcome measures.

Further preclinical research is also warranted to fully elucidate the molecular mechanisms underlying the expectorant action of guaiacol. Investigating its effects on specific ion channels and signaling pathways in respiratory epithelial cells and submucosal glands could provide valuable insights for the development of novel secretagogue and mucolytic agents.

References

-

[Secretagogue action of glyceryl guaiacolate in tracheal submucosal glands (author's transl)]. Nihon Yakurigaku Zasshi. 1981;78(5):465-472. [Link]

-

Bande G, Coghe M, Meloni M, Nonne G. [Clinico-functional data concerning chronic asthmatic bronchitis patients treated wih guacetisal]. Minerva Med. 1981;72(7):321-324. [Link]

-

Cerqua R, Trovello C, Infante G, Ricciardi S. [The use of guacetisal in chronic obstructive bronchopneumopathy. Controlled clinical study]. Minerva Med. 1981;72(7):355-362. [Link]

-

Carpinteri F, Carosi M. [Guacetisal in the Treatment of Acute and Chronic Bronchopneumopathy]. Minerva Med. 1981;72(7):347-353. [Link]

-

Lappa B, Di Caterina N, Perna A, Di Fraia C, Verdoliva A, Margarita A. [Clinico-functional observations on the use of guacetisal in the treatment of chronic obstructive bronchopneumopathy]. Minerva Med. 1981;72(7):387-392. [Link]

-

Rubegni M, De Mauro G. [Clinical study of a preparation with bronchomucotropic activity: guacetisal]. Minerva Med. 1981;72(7):429-433. [Link]

-

What is the mechanism of Guaiacol? - Patsnap Synapse. (2024). Accessed January 14, 2026. [Link]

-

Qu SY, Li W, Chen YL, Sun Y, Zhang YQ, Hong T. [The physiologic disposition and pharmacokinetics of guaiacol acetylsalicylate in rats]. Yao Xue Xue Bao. 1990;25(9):664-669. [Link]

-

What is the mechanism of Sulfogaiacol? - Patsnap Synapse. (2024). Accessed January 14, 2026. [Link]

-

Dromgoole SH, Furst DE, Paulus HE. Clinical Pharmacokinetics of the Salicylates. Clinical Pharmacokinetics. 1982;7(4):352-376. [Link]

-

Kim SH, Lee YC. Dietary polyphenols affect MUC5AC expression and ciliary movement in respiratory cells and nasal mucosa. Am J Rhinol Allergy. 2012;26(2):118-123. [Link]

-

Feng W, Guo J, Huang H, et al. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation. PLoS One. 2015;10(4):e0123520. [Link]

-

Feng W, Guo J, Huang H, et al. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation. PLoS One. 2015;10(4):e0123520. [Link]

-

Cell line-based in vitro models of normal and chronic bronchitis-like airway mucosa to study the toxic potential of aerosolized. Frontiers. (2024). Accessed January 14, 2026. [Link]

-